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molecular formula C6H7N3O B035442 4-Aminopicolinamide CAS No. 100137-47-1

4-Aminopicolinamide

Cat. No. B035442
M. Wt: 137.14 g/mol
InChI Key: QKNCZYUYGMWQPB-UHFFFAOYSA-N
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Patent
US08222453B2

Procedure details

99A was hydrogenated in MeOH with 10% Pd/C (40 mg) with a hydrogen balloon for 8 h. The Pd/C was removed by filtration. The filtrate was condensed to give 99B (80 mg, 87% yield). 1H NMR (400 MHz, Methanol-d4) δ ppm 6.65 (dd, J=5.71, 2.64 Hz, 1H) 7.27 (d, J=2.20 Hz, 1H) 8.03 (d, J=5.71 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]([NH2:12])=[O:11])[CH:5]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]([NH2:12])=[O:11])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Pd/C was removed by filtration
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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